

An In-depth Technical Guide to the Spectral Data of 3-Benzyloxyaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for **3-benzyloxyaniline**. Due to the limited availability of experimentally derived spectra in public databases, this guide combines known experimental parameters with predicted data based on the analysis of analogous compounds and characteristic functional group frequencies. This approach offers a robust framework for the identification and characterization of **3-benzyloxyaniline** in a research and development setting.

Quantitative Spectral Data

The following tables summarize the predicted and known spectral data for **3-benzyloxyaniline**. It is important to note that while the experimental conditions are based on available information, the specific chemical shifts and absorption peaks are predicted based on the analysis of structurally related compounds.

Table 1: ¹H NMR Spectral Data (Predicted)



Chemical Shift (δ)	Multiplicity	Number of Protons	Assignment
~7.45-7.25	Multiplet	5H	C ₆ H ₅ -CH ₂ -
~7.10	Triplet	1H	Ar-H (meta to -NH ₂)
~6.80-6.60	Multiplet	3H	Ar-H (ortho, para to - NH ₂)
~5.05	Singlet	2H	-O-CH ₂ -Ph
~3.70	Broad Singlet	2H	-NH2

Table 2: 13C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~159.0	C-O
~148.0	C-NH ₂
~137.0	Quaternary C (benzyl)
~130.0	Ar-CH
~128.5	Ar-CH
~128.0	Ar-CH
~110.0	Ar-CH
~106.0	Ar-CH
~102.0	Ar-CH
~70.0	-O-CH₂-Ph

Table 3: IR Spectral Data (Predicted Absorptions)



Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
3450-3300	Medium	N-H	Asymmetric & Symmetric Stretch
3100-3000	Medium	С-Н	Aromatic Stretch
2950-2850	Medium	С-Н	Aliphatic Stretch
1620-1580	Strong	C=C	Aromatic Ring Stretch
1600-1550	Medium	N-H	Scissoring
1300-1200	Strong	C-O	Aryl Ether Stretch
1250-1020	Medium	C-N	Stretch
900-690	Strong	С-Н	Aromatic Out-of-plane Bend

Experimental Protocols

The following protocols describe the standard methodologies for acquiring NMR and IR spectra for a solid aromatic amine like **3-benzyloxyaniline**.

2.1 NMR Spectroscopy

- Sample Preparation:
 - Weigh approximately 10-20 mg of 3-benzyloxyaniline for ¹H NMR and 50-100 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
 - Cap the NMR tube and gently agitate to ensure complete dissolution.
- ¹H NMR Data Acquisition:



- The spectrum is recorded on a Varian A-60 spectrometer or an equivalent instrument.[1]
- The spectrometer is locked onto the deuterium signal of the CDCl₃ solvent.
- The magnetic field is shimmed to achieve optimal homogeneity.
- A standard single-pulse experiment is performed with a pulse angle of 30-45°.
- Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.
- ¹³C NMR Data Acquisition:
 - The spectrum is recorded on a standard NMR spectrometer operating at a frequency of 75 or 125 MHz for carbon.
 - A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.
 - A sufficient number of scans (typically >1000) are acquired due to the low natural abundance of the ¹³C isotope.
 - The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 77.16 ppm).

2.2 FT-IR Spectroscopy (KBr Pellet Method)

- Sample Preparation:
 - Weigh approximately 1-2 mg of 3-benzyloxyaniline and 100-200 mg of dry, FT-IR grade potassium bromide (KBr).[2]
 - In an agate mortar and pestle, thoroughly grind the KBr to a fine powder.[3]
 - Add the 3-benzyloxyaniline sample to the KBr and continue to grind the mixture until a homogeneous, fine powder is obtained.[3]
 - Transfer a portion of the mixture into a pellet-forming die.[4]
 - Assemble the die and place it in a hydraulic press. Apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.[3]

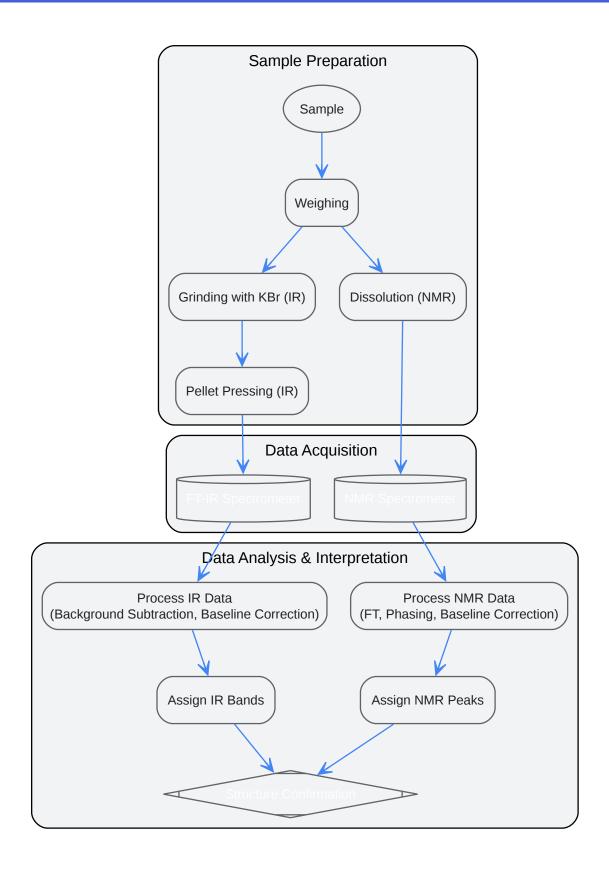


- Spectral Acquisition:
 - The FT-IR spectrum is acquired using an instrument such as a Bruker IFS 85 spectrometer.[1]
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to correct for atmospheric and instrumental interferences.
 - Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.[2]
 - o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[2]

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectral analysis of **3-benzyloxyaniline**.





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Caption: Workflow for the spectral analysis of **3-benzyloxyaniline**.



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